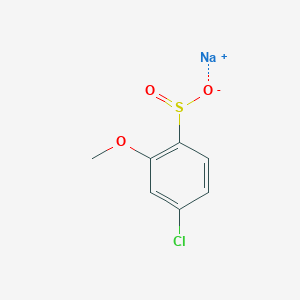

Sodium 4-chloro-2-methoxybenzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-chloro-2-methoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6ClNaO3S. It is a sodium salt derivative of 4-chloro-2-methoxybenzenesulfinic acid. This compound is known for its versatility in various chemical reactions and applications, particularly in the synthesis of organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 4-chloro-2-methoxybenzene-1-sulfinate, typically involves the reaction of the corresponding sulfinic acid with a sodium base. One common method is the reaction of 4-chloro-2-methoxybenzenesulfinic acid with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfinate salt.

Industrial Production Methods

Industrial production of sodium sulfinates often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or filtration to obtain high-purity sodium sulfinates suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-2-methoxybenzene-1-sulfinate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form thiols or sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or neutral conditions.

Major Products Formed

Oxidation: Sulfonates

Reduction: Thiols or sulfides

Substitution: Various substituted benzene derivatives depending on the nucleophile used

Scientific Research Applications

Sodium 4-chloro-2-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds. It is also employed in the preparation of sulfonamides, sulfones, and other sulfur-containing molecules.

Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with thiol groups in proteins.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 4-chloro-2-methoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, particularly those containing electrophilic or nucleophilic centers. This reactivity is due to the presence of the sulfonate group, which can participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

- Sodium 4-methoxybenzene-1-sulfinate

- Sodium 4-methylbenzenesulfinate

- Sodium 4-chlorobenzenesulfinate

Uniqueness

Sodium 4-chloro-2-methoxybenzene-1-sulfinate is unique due to the presence of both chloro and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to other sodium sulfinates. The chloro group can participate in additional substitution reactions, while the methoxy group can influence the electronic properties of the molecule, making it a valuable intermediate in organic synthesis.

Biological Activity

Sodium 4-chloro-2-methoxybenzene-1-sulfinate, also known as sodium 4-chloro-2-methoxybenzenesulfonate, is a sulfonate compound that has garnered attention due to its diverse biological activities. This article reviews its biological mechanisms, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Such interactions can lead to the inhibition of enzymatic activity, which is crucial in various biochemical pathways. For instance, compounds with similar structures have been shown to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, thereby demonstrating potential antibacterial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against multiple cancer cell lines, showing varying degrees of efficacy. The compound's mechanism may involve inducing apoptosis in cancer cells and disrupting critical cellular processes.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 50.12 | Induction of apoptosis and cell cycle arrest |

| MCF-7 | 57.07 | Inhibition of cell proliferation |

| A549 | 12.5 | Disruption of microtubule dynamics |

These findings suggest that this compound may serve as a promising lead compound for the development of new anticancer agents.

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits significant antioxidant activity. Studies have measured its ability to scavenge free radicals using various assays such as DPPH and ABTS. The compound demonstrated an IC50 value comparable to standard antioxidants like Trolox.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 14.9 | DPPH |

| Trolox | 12.3 | DPPH |

This antioxidant capacity suggests potential applications in preventing oxidative stress-related diseases.

Study on Cancer Cell Lines

A comprehensive study evaluated the effects of this compound on various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers. Results indicated that the compound effectively inhibited cell growth and induced apoptosis at micromolar concentrations. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's role in triggering programmed cell death.

Evaluation of Antioxidant Properties

Another significant study focused on the antioxidant properties of this compound. Using the ABTS assay, researchers found that the compound exhibited a strong capacity to neutralize free radicals, indicating its potential utility in formulations aimed at reducing oxidative damage in biological systems.

Properties

Molecular Formula |

C7H6ClNaO3S |

|---|---|

Molecular Weight |

228.63 g/mol |

IUPAC Name |

sodium;4-chloro-2-methoxybenzenesulfinate |

InChI |

InChI=1S/C7H7ClO3S.Na/c1-11-6-4-5(8)2-3-7(6)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

WJQWCEXQGIXLEN-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.